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Abstract
Recent groundbreaking research has revealed the unexpected presence of discrete time

crystal (DTC) signatures in the common and highly ordered crystalline structure of

monoammonium phosphate (NH₄H₂PO₄), or MAP. This discovery, emerging from nuclear

magnetic resonance (NMR) studies, challenges the prevailing theory that such quantum

phenomena necessitate a disordered many-body localized system. This technical guide

provides an in-depth analysis of the core findings, presenting the quantitative data, detailed

experimental protocols, and the logical framework of the key experiments that led to this

significant advancement in quantum physics. The potential implications for precision

measurement technologies and quantum information processing are profound, offering new

avenues for research and development.

Introduction to Discrete Time Crystals
A discrete time crystal is a phase of matter that spontaneously breaks the discrete time-

translation symmetry of a periodic drive.[1][2] In simpler terms, when subjected to a periodic

external force (like a series of electromagnetic pulses), the system responds at a frequency

that is a fraction of the driving frequency, and this response is robust against perturbations.[3]

This "ticking" at a different, locked frequency is a hallmark of a DTC.[4] The initial theoretical

frameworks and experimental observations suggested that DTCs could only form in systems
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with inherent disorder, which would prevent the system from heating up and reaching thermal

equilibrium.[5]

The discovery of DTC signatures in a well-ordered crystal like monoammonium phosphate

(MAP) presents a paradigm shift in our understanding of how these exotic states of matter can

emerge.[1][3]

Quantitative Data Summary
The following tables summarize the key quantitative parameters from the nuclear magnetic

resonance (NMR) experiments that identified time crystal signatures in monoammonium

phosphate.

Parameter Value Description

Magnetic Field Strength 9.4 T

The static magnetic field

strength of the NMR

spectrometer used in the

experiments.

³¹P Larmor Frequency 161.98 MHz

The resonant frequency of the

phosphorus-31 nuclei in the

9.4 T magnetic field.

Temperature Room Temperature

The experiments were

conducted at ambient

laboratory temperature.

Crystal Orientation c-axis parallel to B₀

The crystallographic c-axis of

the MAP crystal was aligned

with the main magnetic field.

Table 1: NMR Spectrometer and Sample Parameters

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.researchgate.net/publication/326646629_Dissipative_discrete_time_crystals
https://www.semanticscholar.org/paper/Observation-of-Discrete-Time-Crystal-Signatures-in-Rovny-Blum/3511df61e8b3f4cb27321172e9c7a6ffdbdfa49c
https://www.sci.news/physics/time-crystal-ammonium-dihydrogen-phosphate-05968.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pulse Sequence Parameter Value Description

π-pulse duration (t_π) 6.5 µs

The duration of the

radiofrequency pulse required

to rotate the nuclear spins by

180 degrees.

Interaction time (τ) Varied

The time allowed for the

nuclear spins to interact with

each other between pulses.

Number of Floquet cycles (N) Varied

The number of times the

fundamental pulse sequence

(drive) was applied.

Table 2: Key Parameters of the DTC NMR Pulse Sequence

Experimental Protocols
The detection of time crystal signatures in monoammonium phosphate was achieved through a

series of meticulously designed nuclear magnetic resonance experiments.

Sample Preparation
A single crystal of monoammonium phosphate (NH₄H₂PO₄) was grown from a saturated

aqueous solution. The crystal was then carefully mounted within the NMR spectrometer such

that its crystallographic c-axis was aligned parallel to the main magnetic field (B₀).

NMR Spectroscopy
All experiments were performed on a 9.4 T NMR spectrometer, observing the ³¹P nuclei. The

core of the experiment involved the application of a periodic pulse sequence designed to drive

the spin system out of equilibrium.

The fundamental driving sequence, or Floquet cycle, consists of:

A period of evolution under the natural internal Hamiltonian of the spin system for a duration

τ.
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A global π-pulse (a 180-degree rotation) applied to the ³¹P spins.

This cycle was repeated N times. The final state of the spin system was then measured. A key

signature of a discrete time crystal is the observation of a robust subharmonic response,

meaning the system's magnetization oscillates with a period twice that of the driving Floquet

cycle.

The "Time Crystal Echo" Experiment
To further probe the coherence and quantum order of the system, a "time crystal echo"

experiment was devised. This involved modifying the standard DTC pulse sequence to include

an echo pulse that refocuses certain interactions, allowing for the separation of intrinsic DTC

behavior from decoherence caused by external factors. This was crucial in confirming the

quantum nature of the observed signatures.[3]

Visualizing the Experimental Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the key experimental and

logical processes.
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Caption: High-level workflow for the discovery of DTC signatures in monoammonium

phosphate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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